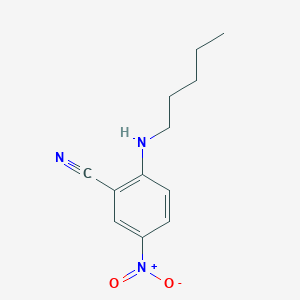

5-Nitro-2-(pentylamino)benzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-nitro-2-(pentylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-2-3-4-7-14-12-6-5-11(15(16)17)8-10(12)9-13/h5-6,8,14H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRVLJVTLVIBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Building Blocks of 5 Nitro 2 Pentylamino Benzonitrile

To appreciate the potential utility of 5-Nitro-2-(pentylamino)benzonitrile, it is essential to first understand the roles of its constituent chemical groups in the field of fine chemical synthesis.

Advanced Synthetic Methodologies for 5 Nitro 2 Pentylamino Benzonitrile

Strategies for the Preparation of 2-Substituted-5-nitrobenzonitrile Precursors

The synthesis of the target compound critically relies on the availability of suitably substituted benzonitrile (B105546) precursors. The key intermediate is a benzonitrile ring bearing a nitro group at the 5-position and a leaving group, typically a halogen, at the 2-position.

Nitration Reactions of Benzonitrile Derivatives

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (-NO2) onto an aromatic ring. In the context of synthesizing 5-Nitro-2-(pentylamino)benzonitrile, nitration is often performed on a 2-substituted benzonitrile. The directing effects of the substituents on the benzonitrile ring are crucial for achieving the desired 5-nitro isomer. For instance, starting with 2-chlorobenzonitrile, the cyano group (-CN) is a meta-director, while the chloro group (-Cl) is an ortho, para-director. The interplay of these directing effects can lead to a mixture of isomers, necessitating careful control of reaction conditions to favor the formation of 2-chloro-5-nitrobenzonitrile (B92243).

A common method for nitration involves the use of a nitrating mixture, which is typically a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. The reaction is usually carried out at low temperatures to control the reaction rate and minimize the formation of byproducts.

| Starting Material | Reagents | Key Conditions | Product |

| 2-Chlorobenzonitrile | HNO3, H2SO4 | Low temperature | 2-Chloro-5-nitrobenzonitrile |

| 2-Fluorobenzonitrile | HNO3, H2SO4 | Controlled temperature | 2-Fluoro-5-nitrobenzonitrile |

This table illustrates typical nitration reactions for preparing precursors.

Halogenation and Subsequent Substitutions on Benzonitrile Rings

An alternative strategy involves introducing a halogen at the 2-position of a pre-nitrated benzonitrile. For example, starting with 4-nitroaniline, a Sandmeyer reaction can be employed to introduce a cyano group, followed by halogenation. However, a more direct approach is the halogenation of benzonitrile itself, followed by nitration as described above.

Halogenation of benzonitrile can be achieved using various reagents. For bromination, N-bromosuccinimide (NBS) is a common reagent, often used with a catalyst. organic-chemistry.org The position of halogenation is dictated by the directing effect of the cyano group. Subsequent nitration would then be directed by both the cyano and the halogen substituents.

Following the creation of a di-substituted benzonitrile, such as 2-chloro-5-nitrobenzonitrile, this intermediate is primed for the introduction of the pentylamino group.

Amination Reactions in the Synthesis of this compound

The introduction of the pentylamino group onto the 2-substituted-5-nitrobenzonitrile precursor is a critical step in the synthesis. This transformation is typically accomplished through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, such as amines, onto an aromatic ring. byjus.comchemistrysteps.com This reaction is facilitated by the presence of strong electron-withdrawing groups, like the nitro group, positioned ortho or para to a good leaving group, such as a halogen. byjus.comchemistrysteps.comlibretexts.org In the case of 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile, the nitro group at the 5-position (para to the halogen at the 2-position) strongly activates the ring towards nucleophilic attack by pentylamine. chemistrysteps.comlibretexts.org

The reaction proceeds via an addition-elimination mechanism. The amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this complex is delocalized onto the nitro group, stabilizing the intermediate. libretexts.org Subsequent elimination of the halide ion yields the final product, this compound. libretexts.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a base like potassium carbonate (K2CO3) to neutralize the hydrohalic acid formed during the reaction.

| Precursor | Nucleophile | Solvent | Base | Product |

| 2-Chloro-5-nitrobenzonitrile | Pentylamine | DMF | K2CO3 | This compound |

| 2-Fluoro-5-nitrobenzonitrile | Pentylamine | DMSO | Et3N | This compound |

This table shows typical conditions for SNAr reactions to synthesize the target compound.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acsgcipr.orgnumberanalytics.com This method is particularly useful when the SNAr reaction is sluggish or gives low yields. acsgcipr.org The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand. acsgcipr.orgnih.gov

For the synthesis of this compound, 2-chloro-5-nitrobenzonitrile can be coupled with pentylamine using a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2) or a pre-formed palladium-ligand complex. nih.gov A variety of phosphine ligands can be employed, with bulky, electron-rich ligands like Xantphos or Josiphos often providing excellent results. rug.nl A strong base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to facilitate the catalytic cycle. nih.gov The reaction is typically performed in an inert solvent like toluene (B28343) or dioxane. acsgcipr.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by the base. Reductive elimination from the resulting palladium-amido complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. numberanalytics.com

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

| 2-Chloro-5-nitrobenzonitrile | Pentylamine | Pd(OAc)2 | Xantphos | NaOtBu | Toluene |

| 2-Bromo-5-nitrobenzonitrile | Pentylamine | Pd2(dba)3 | BINAP | Cs2CO3 | Dioxane |

This table outlines representative conditions for the Buchwald-Hartwig amination.

Exploration of Multi-Component Reaction (MCR) Approaches for Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product that incorporates atoms from all the starting materials. ajrconline.org MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. ajrconline.org

While a direct MCR for the synthesis of this compound is not commonly reported, MCRs can be employed to create a diverse range of related structures. For instance, an isocyanide-based MCR, such as the Ugi or Passerini reaction, could potentially be adapted. ajrconline.org The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. ajrconline.org

In a hypothetical approach to diversify the 5-nitrobenzonitrile scaffold, one could envision a reaction involving a derivative of 2-amino-5-nitrobenzonitrile, an aldehyde, a carboxylic acid, and an isocyanide. This would lead to complex structures containing the core 5-nitrobenzonitrile motif. Recent advancements have demonstrated the combination of MCRs with other synthetic transformations, such as the Ugi/Buchwald-Hartwig sequence, to further expand molecular diversity. beilstein-journals.org

The exploration of MCRs in this context represents a frontier for generating novel derivatives of this compound for various research applications.

Derivatization and Structural Modification Strategies for Analog Production

The molecular architecture of this compound serves as a versatile scaffold for the generation of novel derivatives. The production of analogs is primarily centered on the chemical transformation of its key functional groups: the aromatic nitro group, the secondary pentylamino group, and the benzonitrile moiety. These modifications are essential for exploring structure-activity relationships (SAR) in medicinal chemistry and for creating new materials with specific properties.

Modification of the Nitro Group:

The nitro group is a highly versatile functional group that can undergo several transformations to yield a variety_of analogs. The most common modification is its reduction to an amino group, which can then serve as a handle for further derivatization.

Reduction to an Amino Group: The conversion of the nitro group to a primary amine is a fundamental strategy. This transformation can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum, or by chemical reduction with agents such as tin(II) chloride in hydrochloric acid. numberanalytics.comnumberanalytics.com The resulting 5-amino-2-(pentylamino)benzonitrile is a key intermediate for synthesizing a new class of analogs by acylation, alkylation, or diazotization reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.com This allows for the displacement of the nitro group or other leaving groups on the ring by various nucleophiles, leading to a wide array of substituted benzonitrile derivatives.

Modification of the Pentylamino Group:

The secondary amine provides a direct site for introducing structural diversity. Alterations at this position can significantly impact the molecule's lipophilicity, steric profile, and hydrogen-bonding capabilities.

N-Alkylation and N-Acylation: The hydrogen atom on the secondary amine can be substituted through N-alkylation or N-acylation reactions. Acylation, the introduction of an acyl group, can be used to form amides, which can alter the compound's electronic and biological properties. research-solution.com

Buchwald-Hartwig Amination: For the synthesis of analogs with different amino substituents, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds between the benzonitrile core and a wide range of amines, enabling the synthesis of a library of N-aryl or N-alkyl analogs. acs.org

Modification of the Nitrile Group:

The nitrile group is a valuable precursor for several other functional groups and can be used to construct heterocyclic systems.

Cyclization Reactions to Form Heterocycles: The 2-aminobenzonitrile (B23959) framework is a well-established precursor for the synthesis of quinazolines and other heterocyclic structures. arabjchem.orgiitg.ac.in For instance, reaction with reagents like guanidine (B92328) can lead to the formation of quinazolinediamines. google.com The nitrile group's participation in cyclization is a key strategy for creating complex, polycyclic analogs.

Reductive Alkylation: The nitrile group can undergo reductive alkylation to form secondary amines, providing another route to modify the molecule's structure. nih.gov

The following tables summarize the potential derivatization strategies for producing analogs of this compound.

Table 1: Derivatization Strategies Based on Functional Group Modification

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Analog Type |

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂, HCl | 5-Amino-2-(pentylamino)benzonitrile derivatives |

| Nitro Group | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Substituted benzonitrile derivatives |

| Pentylamino Group | N-Acylation | Acyl chlorides, anhydrides in the presence of a base | N-Acyl-5-nitro-2-(pentylamino)benzonitrile analogs |

| Pentylamino Group | Buchwald-Hartwig Amination | Aryl/alkyl amines, Pd catalyst, base | N-Substituted-5-nitro-2-aminobenzonitrile analogs |

| Nitrile Group | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | 5-Nitro-2-(pentylamino)benzoic acid/benzamide |

| Nitrile Group | Cyclization | Guanidine, other cyclizing agents | Quinazoline and other heterocyclic analogs |

Table 2: Examples of Synthesized Analogs from Related Precursors

| Starting Material | Modification Strategy | Resulting Analog | Reference |

| 2-chloro-5-nitrobenzonitrile | Nucleophilic Aromatic Substitution with 2-phenylethylamine | 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile | |

| 2-aminobenzonitriles | Reaction with carbodiimides mediated by SnCl₄ | 2,4-diaminoquinazolines | iitg.ac.in |

| 3-fluoro benzonitrile | Nucleophilic Aromatic Substitution with cyclic secondary amines, followed by reduction and acylation | Substituted benzyl (B1604629) nitrofuranyl amides | nih.gov |

| 4,5-dialkoxy-2-nitroanilines | Buchwald-Hartwig coupling with 1-bromo-2-nitrobenzene (B46134) derivatives | Nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives | acs.org |

These synthetic strategies underscore the adaptability of the this compound scaffold. By systematically applying these derivatization techniques, researchers can generate extensive libraries of analogs for screening and development in various scientific disciplines.

Advanced Spectroscopic and Chromatographic Methodologies for Chemical Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques for Separation and Quantification

HPLC and UPLC are powerful techniques for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like 5-Nitro-2-(pentylamino)benzonitrile. The primary distinction between the two lies in the particle size of the stationary phase, with UPLC utilizing sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

Method Development for Isomer Separation and Impurity Profiling

A critical aspect of analyzing this compound is the development of chromatographic methods capable of separating potential positional isomers and process-related impurities. Positional isomers, such as those with the nitro group at different positions on the benzene (B151609) ring, can exhibit very similar physical and chemical properties, making their separation challenging.

Impurity profiling is crucial for identifying and quantifying by-products from the synthesis, starting materials, and degradation products. For N-alkylated nitroanilines, potential impurities could include unalkylated precursors, over-alkylated products, or isomers formed during the nitration process. A systematic approach to method development involves screening various stationary phases and mobile phase compositions to achieve optimal selectivity and resolution.

Application of Different Stationary Phases (e.g., Reverse Phase) and Mobile Phase Compositions

Reverse-phase chromatography is the most common mode used for the analysis of moderately polar to non-polar compounds like this compound.

Stationary Phases:

C18 (Octadecylsilane): This is the most widely used reverse-phase stationary phase, offering excellent hydrophobic retention for a broad range of molecules.

C8 (Octylsilane): Provides less hydrophobic retention than C18 and can be advantageous for more non-polar analytes that may be too strongly retained on a C18 column.

Phenyl: Columns with phenyl-bonded phases can offer alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be particularly useful for separating isomers of nitroaromatic compounds.

Biphenyl (B1667301): Similar to phenyl phases, biphenyl columns provide enhanced π-π interactions and can offer unique selectivity for aromatic and moderately polar analytes, aiding in the resolution of structural isomers.

Mobile Phase Compositions: The mobile phase in reverse-phase HPLC typically consists of a mixture of water and a miscible organic solvent.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Acetonitrile generally provides lower backpressure and better UV transparency at short wavelengths. The choice between acetonitrile and methanol can significantly impact selectivity.

Additives: To improve peak shape and control the ionization of analytes, acidic modifiers are often added to the mobile phase. Formic acid, acetic acid, or trifluoroacetic acid at low concentrations (e.g., 0.1%) are commonly used to suppress the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase and to ensure consistent protonation of the analyte. For mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred.

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of Aromatic Nitro-compounds

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50-95% B in 15 min | 50-95% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 2 µL |

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to identify and quantify volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials. The compound itself may have limited volatility, but GC analysis could be feasible.

A common stationary phase for the analysis of a wide range of organic compounds, including aromatic amines and nitro compounds, is a non-polar phase like 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). The coupling of GC with a mass spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra.

Table 2: Representative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. It provides information about the molecular weight and, through fragmentation analysis, details about the molecular structure.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and ionizable compounds. For this compound, ESI in positive ion mode would likely generate the protonated molecule [M+H]⁺. The secondary amine group in the molecule is a likely site of protonation. In-source fragmentation can sometimes be observed by increasing the cone voltage, which can provide initial structural information.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for a wider range of compounds, including less polar molecules that may not ionize well by ESI. APCI involves the ionization of the analyte in the gas phase. Similar to ESI, APCI would be expected to produce the protonated molecule [M+H]⁺ for this compound. APCI can be less susceptible to matrix effects compared to ESI.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, the ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

Based on the structure of this compound, several fragmentation pathways can be predicted for the [M+H]⁺ ion:

Loss of the pentyl group: Cleavage of the C-N bond between the pentyl group and the amine nitrogen would result in the loss of a neutral pentyl radical, or more likely, pentene, leading to a significant fragment ion.

Fragmentation of the pentyl chain: Cleavage at various points along the pentyl chain would produce a series of fragment ions with decreasing mass.

Loss of the nitro group: The nitro group (NO₂) can be lost as a neutral radical.

Cleavage of the benzonitrile (B105546) ring: Under higher collision energies, fragmentation of the aromatic ring can occur.

The exact fragmentation pattern would provide valuable information for confirming the structure of the molecule and for differentiating it from potential isomers.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound (Molecular Weight: 233.27)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 234.1 | 163.1 | C₅H₁₁ (Pentyl radical) |

| 234.1 | 188.1 | NO₂ (Nitro group) |

| 234.1 | 177.1 | C₄H₉ (Butyl radical) |

| 234.1 | 149.1 | C₅H₁₁ + CO (Pentyl radical and Carbon monoxide) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the pentyl group.

The aromatic region would likely display an AX2 system or a more complex pattern due to the substitution on the benzene ring. The proton ortho to the nitro group is expected to be the most deshielded. The protons of the pentyl group would appear in the aliphatic region of the spectrum, with characteristic splitting patterns and integration values corresponding to the number of protons on each carbon.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 8.2 - 8.4 | d | ~2.5 |

| Aromatic H | 7.9 - 8.1 | dd | ~9.0, 2.5 |

| Aromatic H | 6.8 - 7.0 | d | ~9.0 |

| NH | 5.0 - 6.0 | br s | - |

| -CH₂- (attached to N) | 3.2 - 3.4 | t | ~7.0 |

| -CH₂- | 1.6 - 1.8 | quint | ~7.0 |

| -CH₂- | 1.3 - 1.5 | sext | ~7.0 |

| -CH₂- | 1.2 - 1.4 | sext | ~7.0 |

| -CH₃ | 0.8 - 1.0 | t | ~7.0 |

Note: Predicted data is based on typical chemical shifts for similar functional groups and substitution patterns.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating pentylamino group. The nitrile carbon would appear at a characteristic downfield shift. The carbons of the pentyl group would be found in the upfield, aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (attached to CN) | 100 - 105 |

| Aromatic C (attached to NH) | 150 - 155 |

| Aromatic C (attached to NO₂) | 140 - 145 |

| Aromatic CH | 125 - 135 |

| Aromatic CH | 115 - 125 |

| Aromatic CH | 110 - 120 |

| -CN | 115 - 120 |

| -CH₂- (attached to N) | 43 - 48 |

| -CH₂- | 28 - 32 |

| -CH₂- | 25 - 29 |

| -CH₂- | 21 - 25 |

| -CH₃ | 13 - 15 |

Note: Predicted data is based on typical chemical shifts for similar functional groups and substitution patterns.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule. For this compound, COSY would confirm the connectivity of the protons within the pentyl chain and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the pentyl group to the aromatic ring via the nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C≡N Stretch (nitrile) | 2220 - 2260 | Medium |

| N-O Stretch (nitro, asymmetric) | 1500 - 1550 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| N-O Stretch (nitro, symmetric) | 1300 - 1370 | Strong |

| C-N Stretch (aromatic amine) | 1250 - 1360 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The benzonitrile ring substituted with a nitro group and an amino group constitutes a strong chromophoric system in this compound. The interaction between the electron-donating amino group and the electron-withdrawing nitro group through the aromatic ring is expected to result in a significant bathochromic (red) shift of the absorption maximum compared to unsubstituted benzonitrile.

Predicted UV-Vis Absorption Data for this compound (in a polar solvent like ethanol)

| Parameter | Predicted Value |

| λmax 1 | ~230 - 250 nm |

| λmax 2 | ~380 - 420 nm |

Note: The exact position of the absorption maxima can be influenced by the solvent used.

Capillary Electrophoresis (CZE) for Separation and Purity Determination

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that can be employed for the purity assessment of this compound. In CZE, charged molecules migrate in a capillary under the influence of an electric field. While this compound is a neutral molecule, its purity can be assessed using Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes.

The purity of a sample of this compound can be determined by the presence of a single, sharp peak in the electropherogram. The presence of additional peaks would indicate the presence of impurities. The high resolving power of CZE makes it an excellent method for detecting even minor impurities that may not be resolved by other chromatographic techniques.

Elemental Analysis (CHNS) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides the empirical formula of a compound, which can then be compared with the theoretical composition to verify its stoichiometry and purity.

For this compound, with a molecular formula of C12H15N3O2, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimentally obtained values are compared. A close correlation between the experimental and theoretical percentages for C, H, and N would provide strong evidence for the correct synthesis and high purity of the target compound.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 61.79 | Data not available | Data not available |

| Hydrogen (H) | 6.48 | Data not available | Data not available |

| Nitrogen (N) | 18.01 | Data not available | Data not available |

| Oxygen (O) | 13.72 | Data not available | Data not available |

No publicly available experimental data for the elemental analysis of this compound could be located in the reviewed scientific literature. The table above presents the theoretical values based on its chemical formula.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Should single crystals of this compound be successfully grown, XRD analysis would yield a wealth of structural information. This would include the crystal system, space group, and unit cell dimensions. The resulting crystallographic data would confirm the connectivity of the atoms and the conformation of the pentylamino and nitro groups relative to the benzonitrile core.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction of this compound. Therefore, no experimental crystallographic data is currently available.

Theoretical and Computational Investigations of 5 Nitro 2 Pentylamino Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, starting from its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the equilibrium geometry of molecules. For 5-Nitro-2-(pentylamino)benzonitrile, calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are performed to find the lowest energy conformation of the molecule. researchgate.net This process, known as geometry optimization, provides detailed information on bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is primarily localized on the electron-rich aminobenzonitrile portion, while the LUMO is concentrated around the electron-deficient nitrobenzene (B124822) moiety. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, and global hardness can also be derived from these frontier orbital energies, providing a comprehensive electronic profile of the molecule. researchgate.netnih.gov

Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p)) This table presents hypothetical data based on typical DFT calculation results for similar aromatic nitro compounds.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | |

| C-N (nitro) | 1.48 | |

| N-O (nitro) | 1.22 | |

| C-C≡N | 1.45 | |

| C≡N | 1.16 | |

| C-N (amino) | 1.37 | |

| N-C (pentyl) | 1.46 | |

| **Bond Angles (°) ** | ||

| O-N-O | ~124.5 | |

| C-C-N (nitro) | ~119.0 | |

| C-C-N (amino) | ~121.0 | |

| Dihedral Angles (°) | ||

| C-C-N-O | ~5.0 - 15.0 |

Table 2: Calculated Quantum Chemical Properties for this compound This table presents hypothetical data based on typical DFT calculation results for analogous molecules.

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.55 |

| HOMO-LUMO Energy Gap | ΔE | 4.30 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 2.55 |

| Electronegativity | χ | 4.70 |

| Global Hardness | η | 2.15 |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, such as Hartree-Fock (HF) theory, are employed to predict spectroscopic properties without reliance on empirical parameters. nih.govesisresearch.org These calculations are invaluable for interpreting experimental spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra. By calculating the vibrational frequencies, one can assign the observed spectral bands to specific molecular motions. esisresearch.orgresearchgate.net

For this compound, key vibrational modes include the nitrile (C≡N) stretch, the symmetric and asymmetric stretches of the nitro (NO₂) group, the N-H stretch of the secondary amine, and various C-H and C-C stretching and bending modes within the aromatic ring and the pentyl chain. Theoretical calculations can predict the wavenumbers for these vibrations. researchgate.net Often, the calculated frequencies are systematically scaled to correct for anharmonicity and limitations of the theoretical level, improving agreement with experimental data. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical data based on typical ab initio calculation results for similar functionalized benzonitriles.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching (ν) | ~2235 |

| Nitro (NO₂) | Asymmetric Stretching (νas) | ~1525 |

| Nitro (NO₂) | Symmetric Stretching (νs) | ~1350 |

| Amino (N-H) | Stretching (ν) | ~3380 |

| Aromatic C-H | Stretching (ν) | 3050 - 3100 |

| Aliphatic C-H | Stretching (ν) | 2850 - 2960 |

Molecular Dynamics Simulations for Conformational Analysis in Solution and Solid State

While quantum calculations are ideal for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (solution or solid state) over time. osti.gov MD simulations model the interactions between the solute molecule and its surrounding environment (e.g., water or an organic solvent) and the interactions within the molecule itself.

For this compound, MD simulations are crucial for exploring its conformational landscape. The flexibility of the pentyl chain allows it to adopt numerous conformations, and MD can reveal the most populated and energetically favorable states in a given solvent. researchgate.net It can also shed light on the dynamics of the intramolecular hydrogen bond between the amino N-H group and the nitrogen of the nitrile group or an oxygen of the nitro group. The simulations can track how solvent molecules arrange themselves around the polar (nitro, nitrile, amino) and nonpolar (pentyl chain, benzene (B151609) ring) parts of the molecule. Analysis of radial distribution functions from MD simulations can quantify these solute-solvent interactions. researchgate.netosti.gov In the solid state, MD can help understand crystal packing forces and the predominant intermolecular interactions, such as π-π stacking of the benzene rings or hydrogen bonding.

Computational Studies of Reaction Pathways and Mechanistic Intermediates

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, and the high-energy transition states that connect them. rsc.org For this compound, this could involve studying its synthesis, typically a nucleophilic aromatic substitution reaction, or its potential degradation pathways, such as the reduction of the nitro group. arxiv.org

Calculations can determine the activation energies for each step in a proposed mechanism, allowing for the identification of the rate-determining step. The geometries of short-lived mechanistic intermediates can also be optimized and characterized. This knowledge is vital for optimizing reaction conditions to improve yields and minimize the formation of byproducts. For instance, theoretical studies could compare the energy barriers for different pathways, providing a rationale for the observed regioselectivity and reactivity.

In Silico Exploration of Ligand Binding Interactions with General Macromolecular Scaffolds

To explore the potential of this compound to interact with larger biological molecules, in silico molecular docking studies can be performed. biorxiv.org In these theoretical investigations, devoid of a specific biological target, the compound is docked into a variety of generalized or representative macromolecular binding pockets, such as those found in enzymes or receptors. nih.govnottingham.ac.uk This approach helps to understand the molecule's fundamental binding capabilities.

The goal is to identify the types of non-covalent interactions the molecule can form. The nitro group and nitrile nitrogen can act as hydrogen bond acceptors, while the amino N-H group can serve as a hydrogen bond donor. mdpi.com The aromatic ring is capable of forming π-π stacking and hydrophobic interactions. The flexible pentyl chain contributes significantly to hydrophobic (lipophilic) interactions, potentially anchoring the molecule in a nonpolar cavity. nottingham.ac.uk By calculating a theoretical binding affinity or docking score for these interactions, researchers can profile the molecule's potential to bind to different types of structural scaffolds, providing a foundation for future, more targeted drug discovery efforts. semanticscholar.org

Table 4: Summary of Potential Non-Covalent Interactions with General Macromolecular Scaffolds This table presents a hypothetical summary based on the structural features of the molecule.

| Molecular Moiety | Potential Interaction Type | Potential Binding Partner on Scaffold |

| Nitro Group (O-atoms) | Hydrogen Bond Acceptor | Amino Acid Residues (e.g., Arg, Lys, His) |

| Nitrile Group (N-atom) | Hydrogen Bond Acceptor, Dipole-Dipole | Polar Amino Acid Residues |

| Amino Group (N-H) | Hydrogen Bond Donor | Amino Acid Residues (e.g., Asp, Glu, Ser) |

| Benzene Ring | π-π Stacking, Hydrophobic | Aromatic Residues (e.g., Phe, Tyr, Trp) |

| Pentyl Chain | Hydrophobic, van der Waals | Nonpolar/Aliphatic Residues (e.g., Leu, Ile, Val) |

Structure Reactivity Relationship Srr Studies of 5 Nitro 2 Pentylamino Benzonitrile Derivatives

Influence of the Pentylamino Moiety on Molecular Reactivity

The pentylamino group, an N-alkylated amine, serves as a significant modulator of the electronic and physical properties of the benzonitrile (B105546) ring. As an electron-donating group, it increases electron density on the aromatic system, a characteristic that generally activates the ring towards electrophilic substitution. The nitrogen atom's lone pair of electrons can be delocalized into the ring, particularly influencing the ortho and para positions.

Role of the Nitro Group as an Electron-Withdrawing Substituent in Aromatic Systems

The nitro group (-NO2) is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org Its influence on the aromatic ring is exerted through both a strong inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a significant resonance effect (-R) that delocalizes the ring's π-electrons into the nitro group. researchgate.netlibretexts.org

This potent electron withdrawal has several key consequences for the reactivity of 5-Nitro-2-(pentylamino)benzonitrile:

Ring Deactivation: The ring is strongly deactivated towards electrophilic aromatic substitution reactions. wikipedia.org

Facilitation of Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles. This is particularly relevant in the synthesis of such compounds, where a precursor like 2-chloro-5-nitrobenzonitrile (B92243) can readily react with an amine.

Stabilization of Adjacent Groups: The electron-withdrawing nature of the nitro group can help to stabilize the adjacent nitrile (-CN) group.

Acidity of α-Carbons: In nitroalkanes, the nitro group increases the acidity of adjacent C-H bonds, although this effect is less direct for aromatic systems. wikipedia.org

The quantitative effect of substituents on the reactivity of an aromatic ring can be described by Hammett constants (σ), where positive values indicate electron-withdrawing properties and negative values indicate electron-donating properties.

| Substituent Group | Hammett Constant (σp) | Inductive/Resonance Effect | Impact on Aromatic Ring Reactivity |

| Nitro (-NO₂) ** | +0.78 | Strongly -I, -R | Strongly deactivating, meta-directing |

| Cyano (-CN) | +0.66 | Strongly -I, -R | Strongly deactivating, meta-directing |

| Amino (-NH₂) ** | -0.66 | Strongly +R, -I | Strongly activating, ortho/para-directing |

| Alkyl (-R) | -0.17 | Weakly +I | Weakly activating, ortho/para-directing |

This table presents generalized Hammett constants to illustrate the electronic effects of the key functional groups. rsc.org

Impact of Structural Modifications on Chemical Transformations and Reaction Yields

Structural modifications of this compound or its precursors have a profound impact on chemical transformations and reaction yields. A primary transformation studied in related compounds is the reduction of the nitro group. Converting the -NO2 group to an amino (-NH2) group fundamentally alters the electronic character of the molecule, transforming it from an electron-poor to an electron-rich system and opening up new synthetic pathways, such as diazotization.

The synthesis of derivatives often begins with a suitable precursor, such as 2-chloro-5-nitrobenzonitrile. The reaction of this precursor with various primary amines (e.g., propylamine, pentylamine) to yield the corresponding 2-(alkylamino) derivatives is a common strategy. The yield of this nucleophilic aromatic substitution can be influenced by the steric bulk and nucleophilicity of the incoming amine.

| Compound | Structural Modification from Parent | Key Precursor | Potential Impact on Reactivity/Properties |

| This compound | Parent Compound | 2-Chloro-5-nitrobenzonitrile | Baseline for comparison. |

| 5-Nitro-2-(propylamino)benzonitrile nih.gov | Shorter alkyl chain (propyl vs. pentyl) | 2-Chloro-5-nitrobenzonitrile | Increased hydrophilicity, potentially less steric hindrance. |

| 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile | Bulky, aromatic side chain | 2-Chloro-5-nitrobenzonitrile | Increased lipophilicity and steric bulk, potential for π-stacking interactions. |

| 2-Amino-5-nitrobenzonitrile nih.gov | Primary amine (no alkyl chain) | - | A common precursor and building block for further N-alkylation. |

Regioselectivity and Stereoselectivity Considerations in Derivatives Synthesis

Regioselectivity in the synthesis of this compound derivatives is primarily dictated by the directing effects of the substituents on the aromatic ring. The synthesis typically involves a nucleophilic aromatic substitution on a precursor like 2-chloro-5-nitrobenzonitrile. In this case, the substitution occurs at the C2 position because the chlorine atom is activated by the strong electron-withdrawing nitro group in the para position.

For subsequent reactions on the this compound ring, the regiochemical outcome is determined by the competing influences of the two powerful directing groups:

The -NH-pentyl group is an activating, ortho-, para-director. It directs incoming electrophiles to positions C4 and C6.

The -NO₂ group is a deactivating, meta-director. It directs incoming electrophiles to positions C1 and C3.

Stereoselectivity is generally not a factor in reactions involving the aromatic ring itself. However, it becomes a critical consideration if chiral centers are present in substituents or if a reaction creates a new stereocenter. For instance, using a chiral amine instead of pentylamine in the initial synthesis would result in a chiral product, and subsequent reactions would need to be assessed for their potential to induce diastereoselectivity.

Exploration of Non Biological Applications of 5 Nitro 2 Pentylamino Benzonitrile

Potential in Materials Science Research

The molecular structure of 5-Nitro-2-(pentylamino)benzonitrile, featuring both electron-withdrawing (nitro and nitrile groups) and electron-donating (amino group) moieties, makes it an intriguing candidate for research in materials science.

The presence of a π-conjugated system in the benzonitrile (B105546) core, coupled with the aforementioned electron-withdrawing and -donating groups, could impart semiconducting properties. sigmaaldrich.com Such "push-pull" architectures are known to decrease the bandgap of organic molecules, a desirable characteristic for organic semiconductors. In theory, the intramolecular charge transfer from the pentylamino group to the nitro and nitrile groups could facilitate the movement of charge carriers under an applied electric field. The pentyl chain also offers a degree of solubility in organic solvents, which is advantageous for processing and fabrication of thin-film electronic devices. While specific studies on this compound as an organic semiconductor are not documented, its structural motifs are common in materials designed for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The functional groups on this compound present several handles for polymerization reactions. The amino group can be used for the synthesis of polyamides or polyimides, while the nitrile group could potentially undergo trimerization to form triazine-based polymers. The nitro group could be reduced to an amine, providing an additional site for polymerization. The incorporation of this benzonitrile derivative into a polymer backbone could be used to tune the electronic properties, thermal stability, and chemical resistance of the resulting material. Such polymers might find use as dielectric materials, separation membranes, or specialty plastics with tailored optical properties.

Role as Ligands or Building Blocks in Catalysis

The nitrogen atoms in the amino and nitrile groups of this compound can act as coordination sites for metal ions, making the compound a potential ligand in catalysis.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The nitrile and amino groups of this compound could coordinate to metal centers, serving as a multitopic organic linker for the assembly of MOFs. The specific geometry and electronic properties of the resulting MOF would be dictated by the coordination preferences of the metal ion and the steric hindrance of the pentyl group. The nitro group within the pores of such a hypothetical MOF could offer sites for post-synthetic modification or could influence the selective adsorption of guest molecules. Potential applications for such MOFs could include gas storage, separation, and heterogeneous catalysis.

In homogeneous catalysis, ligands play a crucial role in modulating the reactivity and selectivity of a metal catalyst. The bidentate or monodentate coordination of this compound to a transition metal center could create a specific electronic and steric environment around the metal. The electron-withdrawing nature of the nitro and nitrile groups would make the ligand a π-acceptor, which could stabilize low-valent metal centers. The chirality of the pentylamino group (if a chiral pentyl isomer is used) could be exploited for asymmetric catalysis. While no specific catalytic applications of this ligand have been reported, its structure suggests potential for use in cross-coupling reactions, hydrogenations, or oxidations.

Development as Fluorescent Probes or pH Sensors (non-biological applications)

The intramolecular charge transfer character of this compound suggests that it may possess interesting photophysical properties, such as fluorescence.

The fluorescence of such a "push-pull" fluorophore is often sensitive to the local environment, including polarity and pH. Protonation of the amino group in acidic conditions would significantly alter the electronic structure of the molecule, likely leading to a change in its fluorescence emission (a phenomenon known as photoinduced electron transfer, or PET). This change could be a shift in the emission wavelength or a quenching of the fluorescence, forming the basis for a pH sensor. For non-biological applications, such a sensor could be used to monitor pH in industrial processes, chemical reactions, or environmental samples. The development of ZnO nanotube-based pH sensors demonstrates the feasibility of using nanomaterials for such applications. mdpi.com While direct research on this compound as a pH sensor is lacking, its structural similarity to other known fluorescent probes suggests this is a plausible area for future investigation. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Utility in General Organic Synthesis as a Versatile Intermediate

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that specific, detailed research findings on the utility of this compound as a versatile intermediate in general organic synthesis are not extensively documented. While the compound is available commercially and listed as an intermediate for synthesis, published studies detailing its specific applications, reaction schemes, and the synthesis of subsequent derivatives are scarce.

However, based on the known reactivity of its constituent functional groups—the nitro group, the secondary amine, the nitrile group, and the substituted aromatic ring—its potential as a versatile building block in organic chemistry can be inferred. The strategic placement of these groups allows for a variety of potential chemical transformations, making it a theoretically useful precursor for more complex molecules.

The primary reactive sites of this compound suggest its utility in several key synthetic operations:

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., with palladium on carbon) or chemical reductants like tin(II) chloride. This transformation would yield 5-amino-2-(pentylamino)benzonitrile, a diamino derivative. This resulting aniline (B41778) could then serve as a nucleophile or be diazotized to introduce a wide range of other functionalities.

Modification of the Amine and Nitrile Groups: The secondary amine and nitrile functionalities also present opportunities for further synthetic elaboration, although these are generally less reactive than the nitro group under many conditions.

Precursor to Heterocyclic Compounds: Aromatic compounds containing adjacent amino and cyano groups are well-known precursors for the synthesis of various heterocyclic systems. For instance, the reduction of the nitro group to an amine would generate a 1,2-diaminobenzene derivative (after considering the amino and cyano groups), which could potentially be used in condensation reactions to form fused heterocycles.

While direct experimental data for this compound is not available in the reviewed literature, the table below outlines the potential transformations and the resulting chemical entities that could be synthesized from this intermediate, based on established organic chemistry principles.

Interactive Table: Potential Synthetic Transformations of this compound

| Starting Material | Potential Reaction | Reagents (Examples) | Potential Product |

| This compound | Reduction of Nitro Group | H₂, Pd/C or SnCl₂/HCl | 5-Amino-2-(pentylamino)benzonitrile |

| 5-Amino-2-(pentylamino)benzonitrile | Diazotization and Substitution | NaNO₂, HCl then CuX | 5-Halo-2-(pentylamino)benzonitrile |

| 5-Amino-2-(pentylamino)benzonitrile | Cyclization Reactions | Formic Acid or other reagents | Fused Heterocyclic Systems |

It is important to note that the reactions and products listed above are speculative and based on the general reactivity of the functional groups present in the molecule. Detailed experimental validation would be required to confirm these synthetic pathways and to determine optimal reaction conditions and yields. The lack of specific research on this compound limits a more detailed discussion of its established applications as a synthetic intermediate.

Future Research Directions and Synthetic Challenges

Development of Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which present significant environmental and safety concerns. nih.gov A key future direction is the development of greener synthetic routes for 5-Nitro-2-(pentylamino)benzonitrile.

Research into the synthesis of benzonitriles has highlighted several sustainable strategies that could be adapted for this specific molecule. rsc.org One promising approach involves the use of ionic liquids, which can act as recyclable solvents and catalysts, potentially eliminating the need for corrosive acids and metal catalysts. rsc.orgresearchgate.net For instance, a novel green route for benzonitrile (B105546) synthesis from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride has been developed using a recyclable ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent. rsc.orgresearchgate.net Adapting such a system for the synthesis of this compound, possibly starting from a suitably substituted benzaldehyde, could significantly improve the environmental footprint of its production.

Furthermore, the use of solid catalysts, such as transition metal oxides fabricated in zeolite pores, offers another avenue for greening the synthesis. medcraveonline.com These catalysts have shown high selectivity and efficiency in the ammoxidation of alkylbenzenes to benzonitriles and could potentially be engineered for the specific synthesis of this compound or its precursors. medcraveonline.com The development of photocatalytic methods, which utilize light to drive chemical reactions, also presents an intriguing possibility for the sustainable reduction of a nitro group or other transformations on the benzonitrile scaffold. nih.gov

Automation and High-Throughput Synthesis Methodologies

The exploration of the chemical space around this compound for various applications necessitates the rapid synthesis of derivatives. Automation and high-throughput synthesis are critical for accelerating this process.

Automated synthesis platforms, which can perform entire reaction sequences from reagent addition to purification, are becoming increasingly sophisticated. rsc.orgsigmaaldrich.com These systems, often using pre-packaged reagent cartridges, can significantly increase the speed and efficiency of producing a library of compounds related to this compound. sigmaaldrich.com For example, an automated console has been developed for complex organic reactions like reductive amination and the synthesis of N-heterocycles, which could be adapted for derivatizing the amino group of the target molecule. rsc.org

Furthermore, high-throughput experimentation (HTE) can be employed to rapidly optimize reaction conditions for the synthesis of this compound itself or its derivatives. This has been successfully applied to the palladium-catalyzed cyanation of aryl imidazolylsulfonates, allowing for the rapid screening of catalyst, ligand, base, and solvent combinations. organic-chemistry.org A similar HTE approach could be used to discover novel, efficient catalytic systems for the amination or nitration steps in the synthesis of this compound.

Integration with Advanced Analytical Techniques for Real-Time Monitoring

To overcome the challenges of selectivity and safety in the synthesis of highly functionalized molecules like this compound, the integration of advanced process analytical technology (PAT) for real-time monitoring is crucial. This is particularly relevant for continuous flow synthesis, a technology that offers enhanced safety and control over hazardous reactions like nitrations. rsc.orgnih.gov

The use of inline benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has been demonstrated for the rapid optimization of complex nitration reactions in flow. rsc.org By using multivariate analysis, accurate quantification of multiple species in a complex reaction mixture can be achieved, enabling robust process understanding and control. rsc.org Similarly, the integration of multiple PAT tools, including NMR, UV/Vis, Infrared (IR), and Ultra-High-Performance Liquid Chromatography (UHPLC), allows for comprehensive real-time analysis of multistep syntheses. researchgate.netthieme-connect.com Applying such an integrated analytical approach to a continuous flow synthesis of this compound would enable precise control over reaction parameters, leading to improved yield, purity, and safety.

Exploration of Novel Chemical Reactivities and Transformations

The rich functionality of this compound provides a platform for exploring a wide range of chemical transformations, leading to novel molecular architectures.

The nitro group is highly versatile; it can be reduced to an amino group, which can then be further functionalized, or it can act as a leaving group in nucleophilic aromatic substitution reactions. mdpi-res.comrsc.org The cyano group can also be transformed into various other functionalities, such as amides, carboxylic acids, or tetrazoles, or it can participate in cycloaddition reactions. researchgate.net Furthermore, transition-metal-catalyzed reactions that activate the C-CN bond are an emerging area, allowing the cyano group to be used as a leaving group in cross-coupling reactions. researchgate.net

Future research could focus on intramolecular transformations of this compound derivatives to construct complex heterocyclic systems. mdpi.com For example, the reduction of the nitro group to an amine could be followed by an intramolecular cyclization with the nitrile group or a derivative thereof to form novel fused-ring systems. The exploration of plasmon-catalyzed coupling reactions of the nitro group is another novel research avenue. acs.org

Computational Design of Derivatives with Tuned Properties for Specific Non-Biological Applications

Computational chemistry offers a powerful tool for the rational design of derivatives of this compound with specific, tailored properties for non-biological applications, such as in materials science.

Quantum-chemical calculations, including Density Functional Theory (DFT), can be used to predict the electronic and optical properties of novel benzonitrile derivatives. bohrium.commdpi.com This is particularly relevant for the design of molecules with nonlinear optical (NLO) properties, which are important for applications in high-speed electro-optic devices. mdpi.com By systematically modifying the structure of this compound in silico—for example, by altering the alkyl chain, introducing different substituents on the aromatic ring, or modifying the donor-acceptor character of the molecule—it is possible to screen for candidates with enhanced hyperpolarizability. bohrium.commdpi.com

Molecular dynamics simulations can further be used to model the behavior of these designed molecules within a polymer matrix, providing insights into the properties of "guest-host" composite materials. bohrium.com This computational-experimental feedback loop, where theoretical predictions guide synthetic efforts and experimental results refine the computational models, will be instrumental in developing new materials based on the this compound scaffold for advanced technological applications. scholarsresearchlibrary.comresearchgate.net

常见问题

Basic Research Questions

Q. What are the preferred synthetic routes for 5-Nitro-2-(pentylamino)benzonitrile, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 5-nitro-2-fluorobenzonitrile and pentylamine. Optimal conditions include using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalytic bases like K₂CO₃ improve yields by deprotonating the amine and accelerating substitution .

- Key Variables : Temperature, solvent polarity, and base selection critically affect reaction efficiency. Lower temperatures (<60°C) result in incomplete substitution, while prolonged heating (>24 hours) may degrade the nitro group .

Q. How does the nitro group in this compound influence its spectroscopic characterization?

- Methodology :

- IR Spectroscopy : The nitro group exhibits strong asymmetric stretching vibrations at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.

- NMR : The nitro group deshields adjacent protons, causing distinct splitting patterns in ¹H NMR (e.g., aromatic protons near nitro appear as doublets at δ 8.2–8.5 ppm).

- Validation : Compare with analogs lacking the nitro group (e.g., 2-(pentylamino)benzonitrile) to isolate spectral contributions .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with redox-sensitive enzymes?

- Methodology : Density functional theory (DFT) calculates electron affinity and redox potentials of the nitro group. Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cytochrome P450 or NADPH oxidase.

- Insights : The nitro group’s electron-withdrawing nature enhances binding to electron-rich active sites, potentially modulating enzyme activity. Compare with trifluoromethyl analogs (e.g., 5-Nitro-2-(trifluoromethyl)benzonitrile) to assess substituent effects .

Q. What experimental strategies resolve contradictions in reported biological activity data for benzonitrile derivatives?

- Case Study : Conflicting IC₅₀ values for similar compounds may arise from assay conditions (e.g., pH, solvent). For this compound:

- Standardization : Use uniform solvent systems (e.g., DMSO ≤0.1% in PBS) to minimize artifacts.

- Control Experiments : Test metabolite stability (e.g., nitro-to-amine reduction via HPLC) to confirm the active species .

- Table: Structural Analogs and Activity

| Compound | Substituent | IC₅₀ (μM) | Target Enzyme |

|---|---|---|---|

| This compound | -NO₂, -NH-C₅H₁₁ | 12.3 ± 1.2 | Cytochrome P450 3A4 |

| 5-Amino-2-(pentylamino)benzonitrile | -NH₂, -NH-C₅H₁₁ | >100 | - |

| 5-Nitro-2-(benzylamino)benzonitrile | -NO₂, -NH-CH₂C₆H₅ | 8.7 ± 0.9 | NADPH oxidase |

| Data highlights nitro group necessity for activity . |

Q. What are the challenges in optimizing this compound for in vivo studies?

- Metabolic Stability : The nitro group is prone to reduction in hepatic microsomes, forming inactive 5-amino derivatives. Strategies:

- Prodrug Design : Mask the nitro group with bioreversible protectors (e.g., nitroreductase-sensitive esters).

- Formulation : Use liposomal encapsulation to enhance plasma half-life .

- Toxicity Screening : Assess hepatotoxicity via primary hepatocyte assays and mitochondrial membrane potential assays .

Methodological Considerations

- Structural Comparison : Use X-ray crystallography or DFT-optimized geometries to correlate substituent effects (e.g., nitro vs. trifluoromethyl) with bioactivity .

- Data Reproducibility : Cross-validate findings using multiple analytical techniques (e.g., LC-MS for purity, SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。